![molecular formula C19H14ClN5O2S2 B2763305 4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide CAS No. 1211337-63-1](/img/structure/B2763305.png)
4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). It also has an amino group and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom) attached to the pyrimidine ring .Scientific Research Applications
- Thiazoles, including our compound of interest, have been studied for their antimicrobial properties. They exhibit activity against bacteria, fungi, and viruses. For instance, sulfathiazole, a related thiazole derivative, is an antimicrobial drug .
- Researchers have screened thiazole derivatives for in vitro antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Thiazoles have demonstrated potent antifungal effects. Our compound may exhibit activity against fungal pathogens such as Candida albicans and Candida glabrata .
- Investigations into thiazole derivatives have revealed antitumor and cytotoxic properties. While specific studies on our compound are scarce, its structural similarity to other thiazoles suggests potential in cancer research .
- Thiazoles have been explored for their antioxidant and anti-inflammatory activities. These properties are crucial in managing oxidative stress and inflammation-related diseases .
- Some thiazole derivatives exhibit neuroprotective effects. While direct evidence for our compound is limited, its thiazole scaffold warrants further investigation in neurological disorders .
- Thiazoles serve as building blocks for drug development. Researchers have modified the thiazole ring to create novel drug candidates with reduced side effects. Our compound’s structure could inspire new drug designs .
Antimicrobial Activity
Antifungal Activity
Anticancer Potential
Antioxidant and Anti-Inflammatory Effects
Neuroprotective Properties
Drug Design and Development
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Biochemical Pathways
Benzanilides and their derivatives have been reported to show anti-inflammatory and analgesic activities . Therefore, it is possible that this compound may affect pathways related to inflammation and pain perception.
Result of Action
Based on its structural similarity to other benzanilides, it is likely that it may exert anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by exposure to light and oxygen . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as this can affect the ionization state of the compound and hence its ability to interact with its targets.
properties
IUPAC Name |
4-amino-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S2/c20-13-3-1-12(2-4-13)18-23-11-17(28-18)16-9-10-22-19(24-16)25-29(26,27)15-7-5-14(21)6-8-15/h1-11H,21H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQGDCRHTNDQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide |
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